molecular formula C8H6FNO3 B2582785 Methyl 6-fluoro-3-formylpyridine-2-carboxylate CAS No. 2098726-67-9

Methyl 6-fluoro-3-formylpyridine-2-carboxylate

Cat. No.: B2582785
CAS No.: 2098726-67-9
M. Wt: 183.138
InChI Key: IRODRCKFYRUJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 6-fluoro-3-formylpyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like methanol for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-3-formylpyridine-2-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with enzymes and receptors . The specific pathways and molecular targets depend on the compound’s application, such as its use in imaging agents or pharmaceuticals.

Comparison with Similar Compounds

Methyl 6-fluoro-3-formylpyridine-2-carboxylate can be compared with other fluorinated pyridines, such as:

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,3,6-trifluoropyridine

These compounds share similar fluorine substitution patterns but differ in their specific positions and additional functional groups . The uniqueness of this compound lies in its combination of a formyl group and a carboxylate ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-fluoro-3-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-13-8(12)7-5(4-11)2-3-6(9)10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRODRCKFYRUJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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